molecular formula C10H13N3O4S B2686689 Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate CAS No. 6124-11-4

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate

Cat. No.: B2686689
CAS No.: 6124-11-4
M. Wt: 271.29
InChI Key: DLTBYOICXHOZHH-UHFFFAOYSA-N
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Description

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a versatile chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate belongs, have been tested against various microbial strains .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may interact with microbial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition.

Result of Action

It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may cause death or growth inhibition of microbial cells.

Action Environment

It is known that the activity of antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole-2-thiol
  • 5-Phenyl-1,3,4-thiadiazole-2-amine

Uniqueness

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate stands out due to its unique structure, which combines the 1,3,4-thiadiazole ring with a diethyl malonate moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications .

Properties

IUPAC Name

diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBYOICXHOZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NN=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-amino-1,3,4-thiadiazole (5 g) was reacted with diethyl ethoxymethylenemalonate (26.5 g) in ethanol (20 ml) at the reflux temperature for 23 hours. After cooling the precipitate was filtered and purified with hexane to give diethyl N-(1,3,4-thiadiazol-2-yl)-aminomethylenemalonate, m.p. 107°-111° C. (10 g), which was treated with polyphosphoric acid (57.6 g; 30.8 g of 99% H3PO4 and 26.8 g of P2O5) and POCl3 (25 g) under stirring at 120° C. for 30 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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